molecular formula C19H13NO5S2 B7726975 MFCD02329881

MFCD02329881

Cat. No.: B7726975
M. Wt: 399.4 g/mol
InChI Key: GAGKMKXHFZVMHV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02329881 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02329881 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow processes and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD02329881 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

MFCD02329881 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02329881 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

3-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S2/c21-17-16(9-11-4-5-14-15(8-11)25-7-6-24-14)27-19(26)20(17)13-3-1-2-12(10-13)18(22)23/h1-5,8-10H,6-7H2,(H,22,23)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGKMKXHFZVMHV-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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